

Molecular weight and formula of 2-Bromo-5-isopropylphenol

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Compound of Interest

Compound Name: *2-Bromo-5-isopropylphenol*

Cat. No.: *B3245118*

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An In-Depth Technical Guide to **2-Bromo-5-isopropylphenol**: Synthesis, Properties, and Applications

Introduction

2-Bromo-5-isopropylphenol is a halogenated aromatic organic compound that serves as a versatile intermediate in advanced organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxyl group and an isopropyl group in the meta position, provides a distinct combination of steric and electronic properties. This makes it a valuable building block in the synthesis of more complex molecules, particularly within the realms of pharmaceutical and materials science research. The presence of the reactive bromine atom allows for a variety of chemical transformations, such as cross-coupling reactions, while the isopropyl group influences the molecule's lipophilicity and can direct the regioselectivity of further reactions^[1]. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, applications, and safety protocols associated with **2-Bromo-5-isopropylphenol**, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

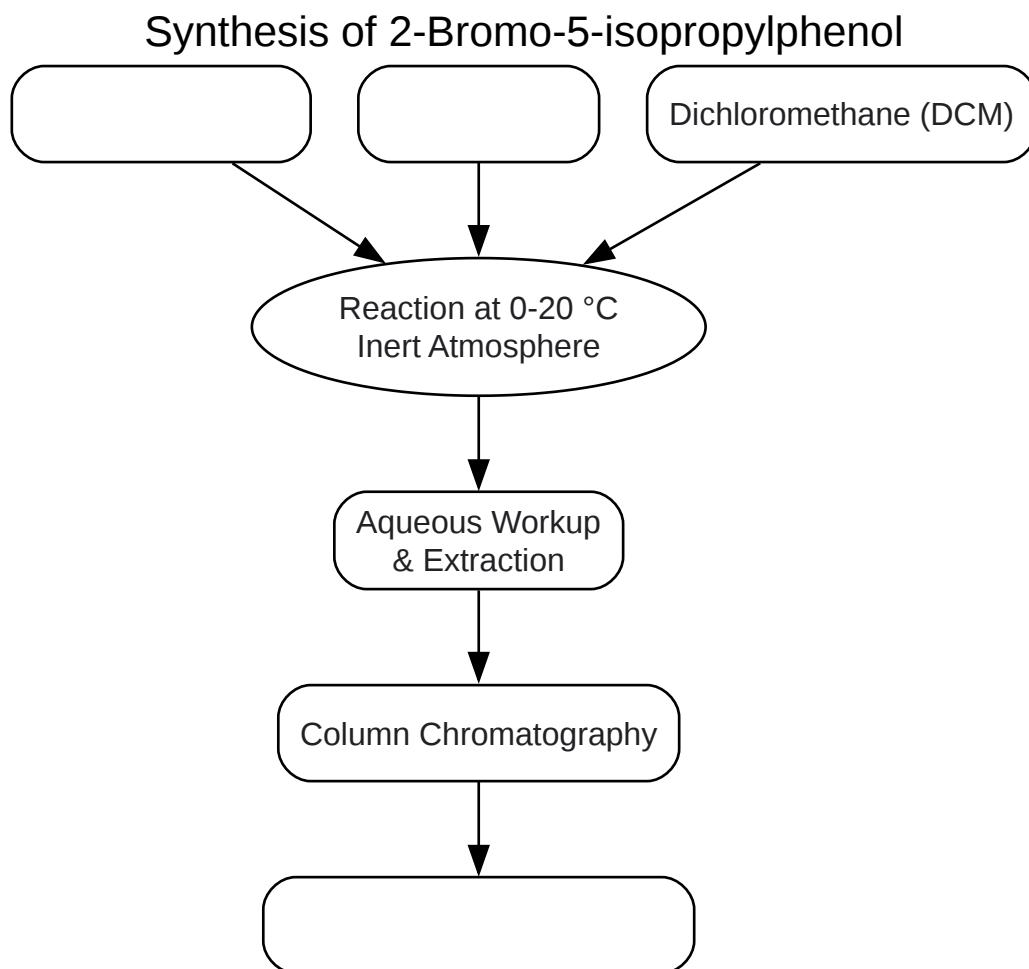
A summary of the key chemical and physical properties of **2-Bromo-5-isopropylphenol** is presented below. These properties are crucial for its handling, reaction setup, and analytical characterization.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ BrO	[2][3][4][5]
Molecular Weight	215.09 g/mol	[2][3][4][5]
CAS Number	16606-28-3	[3][4][5]
IUPAC Name	2-bromo-5-propan-2-ylphenol	[4]
Boiling Point	89 °C (at 4 Torr)	[2][3][5]
Density (Predicted)	1.395 ± 0.06 g/cm ³	[2][3][5]
pKa (Predicted)	8.49 ± 0.10	[2][3][5]
LogP (Predicted)	3.27810	[3]

Synthesis of 2-Bromo-5-isopropylphenol

The synthesis of **2-Bromo-5-isopropylphenol** is most commonly achieved through the electrophilic bromination of 3-isopropylphenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The steric hindrance from the isopropyl group can influence the regioselectivity of the reaction.

Synthetic Workflow



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Caption: Synthetic route for **2-Bromo-5-isopropylphenol** from 3-isopropylphenol.

Experimental Protocol

This protocol is based on a general method for the bromination of phenols[3].

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-isopropylphenol (1 equivalent) in dichloromethane (DCM) under an inert atmosphere.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Bromination: Slowly add a solution of bromine (1 equivalent) in DCM to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during

the addition.

- Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-Bromo-5-isopropylphenol**.

Spectroscopic Characterization

The structural elucidation of **2-Bromo-5-isopropylphenol** is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics and a general protocol for their acquisition.

General Protocol for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), and add a small amount of tetramethylsilane (TMS) as an internal standard[6].
 - ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals to expect are the aromatic protons, the hydroxyl proton (which may be broad), and the isopropyl group protons (a septet and a doublet).

- ^{13}C NMR Acquisition: Acquire a proton-decoupled spectrum. Expect signals for the aromatic carbons (including those bonded to bromine, the hydroxyl group, and the isopropyl group) and the aliphatic carbons of the isopropyl group[6].
- Infrared (IR) Spectroscopy:
 - Sample Preparation: As **2-Bromo-5-isopropylphenol** is likely a liquid or low-melting solid at room temperature, a spectrum can be obtained by placing a thin film of the neat sample between two KBr plates[6].
 - Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} . Key vibrational bands to look for include a broad O-H stretch (around 3300-3500 cm^{-1}), C-H stretches (aromatic and aliphatic, around 2850-3100 cm^{-1}), C=C stretches (aromatic, around 1450-1600 cm^{-1}), and a C-Br stretch (in the fingerprint region).

Applications in Research and Drug Development

2-Bromo-5-isopropylphenol is a valuable building block due to the synthetic handles provided by its functional groups.

- Cross-Coupling Reactions: The bromine atom serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds[1].
- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the bromine and the activating effect of the hydroxyl group can facilitate nucleophilic aromatic substitution reactions under specific conditions.
- Precursor for Bioactive Molecules: Halogenated phenols are common motifs in pharmacologically active compounds. The combination of the bromo, hydroxyl, and isopropyl groups can be tailored to interact with biological targets. The lipophilic isopropyl group can enhance membrane permeability, a crucial factor in drug design[1]. The use of such intermediates is a strategic approach in drug discovery to optimize the physicochemical and pharmacokinetic properties of lead compounds[7].

Safety and Handling

2-Bromo-5-isopropylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, and well-ventilated area[8][9].
- First Aid:
 - Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[8].
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[8].
 - Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell[8].
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[8].
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant[8].

Conclusion

2-Bromo-5-isopropylphenol is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible and versatile building block. The strategic placement of the bromo, hydroxyl, and isopropyl groups allows for a wide range of chemical modifications, providing a platform for the development of novel compounds with desired biological activities and material properties. Adherence to proper safety protocols is essential when handling this compound to ensure a safe and effective research environment.

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